molecular formula C14H15Cl2NO B1424673 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219976-30-3

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1424673
CAS No.: 1219976-30-3
M. Wt: 284.2 g/mol
InChI Key: VPPIQJWQNMBIRX-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO and a molecular weight of 284.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a naphthyl group substituted with a chlorine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Naphthyl Ether: The initial step involves the reaction of 4-chloro-1-naphthol with a suitable pyrrolidine derivative under basic conditions to form the naphthyl ether linkage.

    Hydrochloride Salt Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the naphthyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring and naphthyl group.

Scientific Research Applications

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    4-Chloro-1-naphthol: A naphthyl derivative with a chlorine substituent.

    Naphthyl Ethers: Compounds containing a naphthyl group linked to an ether moiety.

Uniqueness

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride is unique due to the combination of its structural features, including the pyrrolidine ring and the 4-chloro-1-naphthyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-chloronaphthalen-1-yl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13;/h1-6,10,16H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPIQJWQNMBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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